molecular formula C26H20N2O2 B12335207 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline CAS No. 95950-20-2

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline

Cat. No.: B12335207
CAS No.: 95950-20-2
M. Wt: 392.4 g/mol
InChI Key: FUOQHQZASFBART-UHFFFAOYSA-N
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Description

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system with two nitrogen atoms at positions 1 and 10. The presence of methoxyphenyl groups at positions 4 and 7 enhances the compound’s chemical properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline typically involves the reaction of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of phenanthroline-5,6-dione derivatives.

    Reduction: Formation of reduced phenanthroline derivatives.

    Substitution: Formation of substituted phenanthroline derivatives with various functional groups.

Scientific Research Applications

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as luminescence or anticancer activity. The molecular targets include DNA and proteins, where the compound can intercalate or bind, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a phenanthroline ring.

    4,7-Bis(4-methoxyphenyl)thio]benzo[c][1,2,5]thiadiazole: Contains sulfur atoms in the ring structure, offering different chemical properties.

Uniqueness

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is unique due to its phenanthroline core, which provides strong coordination ability with metal ions. This makes it particularly useful in forming stable metal complexes with diverse applications in catalysis, luminescence, and biological activity.

Biological Activity

4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is a compound belonging to the phenanthroline family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and parasitology. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the phenanthroline core followed by substitution reactions to introduce the methoxyphenyl groups. The structural integrity of this compound is crucial for its biological activity, particularly in its ability to interact with DNA and other biomolecules.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines including:

  • Prostate Cancer (PC-3)
  • Breast Cancer (MCF-7)
  • Cervical Cancer (HeLa)

In vitro assays have demonstrated that the compound induces apoptosis in cancer cells, with IC50 values ranging from 18 μM to 80 μM depending on the cell line tested . The mechanism of action appears to involve DNA intercalation and the induction of oxidative stress leading to cell death.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (μM)Mechanism of Action
PC-318Apoptosis induction
MCF-730DNA intercalation
HeLa80Reactive oxygen species generation

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promising results against protozoan parasites. Studies indicate that it possesses antimalarial activity against Plasmodium falciparum, with selectivity indices demonstrating a favorable ratio between cytotoxicity and antiparasitic efficacy. For instance, one derivative exhibited an IC50 value of 2.52 μM against Leishmania donovani and a selectivity index of 91 against Trypanosoma brucei brucei .

Table 2: Antiparasitic Activity of this compound

ParasiteIC50 (μM)Selectivity Index
Plasmodium falciparum<5High
Leishmania donovani2.52Moderate
Trypanosoma brucei bruceiNot specifiedHigh

Interaction with DNA

The biological activity of this compound is largely attributed to its ability to bind to DNA. Studies utilizing fluorescence resonance energy transfer (FRET) and circular dichroism have confirmed that this compound can stabilize G-quadruplex structures in telomeric DNA sequences associated with several protozoan parasites . This stabilization may hinder the replication processes of these parasites.

Induction of Apoptosis

The induction of apoptosis is another critical mechanism through which this compound exerts its anticancer effects. Flow cytometry analyses have revealed that treatment with this compound leads to an increase in sub-G1 populations in cell cycle analysis, indicative of apoptotic cell death .

Case Studies

Recent research has focused on the development of novel derivatives based on the phenanthroline scaffold. One study synthesized various substituted phenanthrolines and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain modifications enhanced both anticancer and antiparasitic activities significantly .

Properties

CAS No.

95950-20-2

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

4,7-bis(4-methoxyphenyl)-1,10-phenanthroline

InChI

InChI=1S/C26H20N2O2/c1-29-19-7-3-17(4-8-19)21-13-15-27-25-23(21)11-12-24-22(14-16-28-26(24)25)18-5-9-20(30-2)10-6-18/h3-16H,1-2H3

InChI Key

FUOQHQZASFBART-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)OC

Origin of Product

United States

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